1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde
CAS No.:
Cat. No.: VC17745763
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3-ethyl-2-propan-2-ylimidazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C9H14N2O/c1-4-11-8(6-12)5-10-9(11)7(2)3/h5-7H,4H2,1-3H3 |
| Standard InChI Key | YOUQZJBOWHJUEK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CN=C1C(C)C)C=O |
Introduction
Chemical Structure and Physicochemical Properties
1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde (C₉H₁₄N₂O) has a molecular weight of 166.22 g/mol and adopts a planar imidazole ring system with distinct substituents influencing its electronic and steric properties. The aldehyde group at position 5 introduces a reactive electrophilic site, enabling participation in condensation and nucleophilic addition reactions. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3-ethyl-2-propan-2-ylimidazole-4-carbaldehyde |
| Topological Polar Surface Area | 45.1 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The compound’s Standard InChIKey (YOUQZJBOWHJUEK-UHFFFAOYSA-N) confirms its unique stereochemical identity, distinguishing it from structurally related imidazole aldehydes such as 1-ethyl-1H-imidazole-2-carbaldehyde . Computational models predict moderate lipophilicity (LogP ≈ 1.8), suggesting favorable membrane permeability for biological applications.
Synthetic Methodologies
Ring Formation and Functionalization
The synthesis of 1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde typically involves cyclocondensation strategies. A common approach utilizes α-amino aldehydes and ketones under Debus-Radziszewski conditions, where ethylamine and isopropyl ketone precursors undergo cyclization in the presence of ammonium acetate. The aldehyde group is introduced either via direct oxidation of a hydroxymethyl intermediate or through formylation reactions employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) .
Optimization and Yield Considerations
Recent advancements emphasize regioselective alkylation to install the ethyl and isopropyl groups. For example, nucleophilic substitution at the N1-position using ethyl iodide in dimethyl sulfoxide (DMSO) achieves >80% yield, while the isopropyl group is introduced via Pd-catalyzed cross-coupling at the C2-position . Post-functionalization of the aldehyde group remains a critical step, with studies reporting yields of 65–75% for large-scale productions.
Chemical Reactivity and Mechanistic Insights
Aldehyde-Driven Reactions
The electrophilic aldehyde group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to yield α,β-unsaturated derivatives, which are precursors for heterocyclic scaffolds like pyridines and quinolines. In the presence of amines, Schiff base formation occurs rapidly under mild acidic conditions, enabling the synthesis of hydrazone-linked conjugates with enhanced bioavailability .
Catalytic Applications
The compound serves as a ligand in transition metal catalysis. For instance, coordination with Cu(II) ions produces a complex effective in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) > 1,000 for aryl bromide substrates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume